

## Fmoc-D-Isoleucine: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Fmoc-D-isoleucine	
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This whitepaper provides an in-depth technical overview of **Fmoc-D-isoleucine**, a critical building block in modern peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, applications, and the methodologies for its use in solid-phase peptide synthesis (SPPS).

## **Core Compound Data**

**Fmoc-D-isoleucine**, systematically known as N- $\alpha$ -(9-Fluorenylmethoxycarbonyl)-D-isoleucine, is a non-natural, chiral amino acid derivative.[1] Its defining feature is the fluorenylmethoxycarbonyl (Fmoc) protecting group on the  $\alpha$ -amino functionality, which is instrumental for the stepwise assembly of amino acids in peptide chains.[2] The D-configuration of the isoleucine residue confers unique and valuable properties to the resulting peptides.

A summary of its key quantitative properties is presented below:



Property	Value	Source
Molecular Formula	C21H23NO4	[1][2][3]
Molecular Weight	353.41 g/mol	
CAS Number	143688-83-9	-
Appearance	White to off-white solid powder	-
Purity	Typically ≥95% to >98.5% (HPLC)	_
Melting Point	149-152 °C	-
Solubility	Soluble in DMSO (100 mg/mL)	-
Storage Temperature	0-8 °C; Long-term at -20°C	

## **Strategic Applications in Peptide Science**

**Fmoc-D-isoleucine** is a cornerstone for the synthesis of peptides containing D-amino acids, which offers significant advantages in therapeutic and research applications. The incorporation of D-isoleucine can dramatically enhance a peptide's resistance to proteolytic degradation by endogenous enzymes, thereby increasing its in vivo half-life and bioavailability.

#### Key application areas include:

- Drug Development: Used in the creation of peptide-based drugs with improved stability and efficacy. This includes antimicrobial peptides (AMPs), where D-amino acids can bolster activity against microbial proteases, and in cancer research to develop more robust peptide therapeutics.
- Peptide Engineering: The introduction of a D-amino acid can induce specific secondary structures or disrupt native conformations like α-helices and β-sheets, allowing for the finetuning of a peptide's function and receptor binding affinity.
- Biotechnology and Diagnostics: Essential for producing peptide therapeutics and for generating diverse peptide libraries for high-throughput screening in drug discovery.



# Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The primary application of **Fmoc-D-isoleucine** is in Fmoc-based SPPS. This methodology allows for the efficient, stepwise synthesis of a desired peptide sequence on a solid resin support. The Fmoc group protects the N-terminus of the amino acid and is selectively removed under mild basic conditions, which preserves acid-labile side-chain protecting groups.

A standard laboratory protocol for a manual coupling cycle is detailed below.

Materials and Reagents:

- Fmoc-D-isoleucine
- Solid-phase resin (e.g., Wang resin, Rink Amide resin)
- N,N-Dimethylformamide (DMF)
- Deprotection solution: 20% (v/v) piperidine in DMF
- Coupling (activation) reagents: e.g., HCTU, HATU, or HBTU/HOBt
- Activation base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
- Washing solvents: DMF, Dichloromethane (DCM)
- Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane
   (TIPS)

#### Methodology:

- Resin Preparation: The synthesis begins with a suitable resin, often pre-loaded with the first amino acid. The resin is placed in a reaction vessel and swelled in DMF for approximately 1 hour to ensure optimal reaction kinetics.
- Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound amino acid is removed by treating it with a 20% piperidine in DMF solution. This reaction is typically performed for



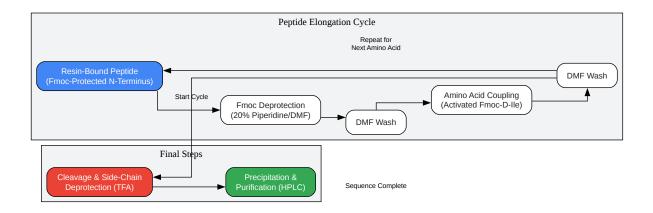
15-30 minutes at room temperature. The resin is then thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.

- Amino Acid Activation and Coupling: In a separate vessel, Fmoc-D-isoleucine (typically 3-5 equivalents relative to the resin loading capacity) is dissolved in DMF. A coupling agent (e.g., HCTU, 3-5 eq.) and an activation base (e.g., DIPEA, 6-10 eq.) are added to the solution to activate the carboxylic acid group of the amino acid. This activated solution is then added to the deprotected resin. The coupling reaction is allowed to proceed for 1-4 hours at room temperature.
- Washing: Following the coupling step, the resin is extensively washed with DMF to remove any unreacted amino acid and coupling reagents.
- Chain Elongation: The cycle of deprotection (Step 2), coupling (Step 3), and washing (Step
   4) is repeated for each subsequent amino acid in the desired peptide sequence.
- Final Cleavage and Deprotection: Once the peptide sequence is fully assembled, the peptide
  is cleaved from the resin, and all side-chain protecting groups are simultaneously removed.
  This is typically achieved by treating the resin with a strong acid cocktail, most commonly a
  solution containing 95% TFA, for 1-3 hours.
- Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether. The crude peptide is then collected by centrifugation, washed, and dried. Final purification is typically performed using reverse-phase highperformance liquid chromatography (RP-HPLC).

## **Workflow and Pathway Visualizations**

To further elucidate the process, the following diagrams illustrate the logical flow of the Fmoc-SPPS cycle and the chemical relationship of **Fmoc-D-isoleucine** within this process.

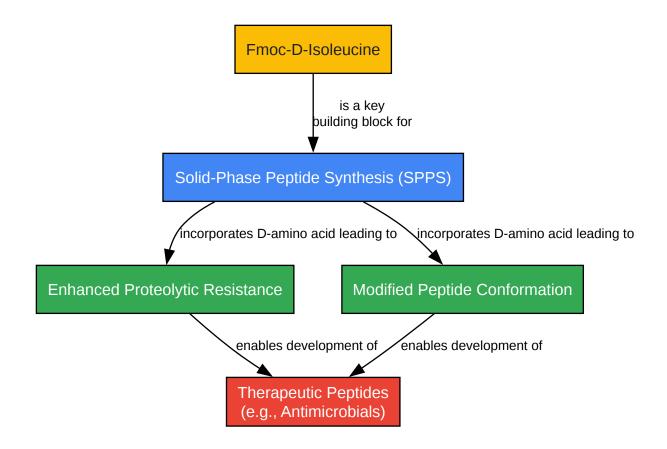




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Figure 1: Workflow diagram of the Fmoc solid-phase peptide synthesis cycle.





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Figure 2: Logical relationships of **Fmoc-D-isoleucine** in peptide development.

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